2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE
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Overview
Description
2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide is 343.0546109 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound is used in the synthesis of various tetrahydrobenzothieno derivatives. Microwave irradiation of similar compounds leads to the creation of carboxamide, benzamide, pyrimidine, and other derivatives, demonstrating the compound's utility in synthetic chemistry (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Biological Activities
- Thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their antifungal activities, indicating potential biological applications (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Potassium Channel Openers
- N-Pyridyl and pyrimidine benzamides, similar in structure to 2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide, have been identified as KCNQ2/Q3 potassium channel openers and studied for the treatment of epilepsy (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).
Antimicrobial and Anti-Inflammatory Agents
- Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents, suggesting the compound's relevance in developing therapeutic agents (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Cancer Treatment
- Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a similar compound, has shown potential in inducing apoptosis in breast cancer cells, indicating the possible use of related compounds in cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Antiprotozoal and Antitubercular Activities
- Tetrahydrobenzothienopyrimidines, closely related to the compound, have been evaluated for their activities against Trypanosoma cruzi, Mycobacterium tuberculosis, and Leishmania amazonensis, revealing potential applications in treating infectious diseases (Aponte, Vaisberg, Castillo, González, Estevez, Arévalo, Quiliano, Zimic, Verástegui, Málaga, Gilman, Bustamante, Tarleton, Wang, Franzblau, Pauli, Sauvain, & Hammond, 2010).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This includes the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
2-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWWJLSGELEGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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